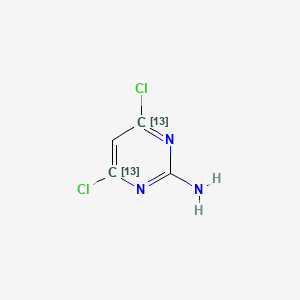

2-Amino-4,6-dichloropyrimidine-13C2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro(4,6-13C2)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZOAVGMSDSWSW-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](N=C(N=[13C]1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?

An In-depth Technical Guide to the Research Applications of 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4,6-dichloropyrimidine-¹³C₂ is a stable isotope-labeled derivative of 2-amino-4,6-dichloropyrimidine (B145751). While research explicitly detailing the use of this specific isotopologue is not widely published, its application in a research setting can be confidently inferred from its chemical nature and the well-established utility of stable isotope labeling in analytical and metabolic studies. The primary application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard for highly accurate and precise quantification of its unlabeled analogue or its derivatives by mass spectrometry. A secondary, yet significant, application is its use as a tracer to elucidate metabolic fates or reaction pathways of molecules synthesized from this pyrimidine (B1678525) core. This guide will provide a comprehensive overview of these applications, supported by detailed experimental methodologies and visual aids.

Introduction to 2-Amino-4,6-dichloropyrimidine and Stable Isotope Labeling

2-Amino-4,6-dichloropyrimidine is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds, some of which possess biological activity.[1][2] It serves as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and has been used in the creation of anti-HIV carbocyclic nucleosides.[1] The unlabeled compound and its derivatives have been investigated for their inhibitory effects on nitric oxide production and as potential antiviral agents.[3]

Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive isotope, such as replacing ¹²C with ¹³C.[4] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] The ¹³C₂ designation in 2-Amino-4,6-dichloropyrimidine-¹³C₂ indicates that two of the carbon atoms in the pyrimidine ring have been replaced with the ¹³C isotope.

Primary Application: Internal Standard for Quantitative Mass Spectrometry

The most prominent research application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

3.1 The Principle of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The labeled and unlabeled compounds co-elute during chromatography and are co-ionized in the mass spectrometer. Because they are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and sample loss. The ratio of the mass spectrometer signal of the analyte to that of the internal standard is used to calculate the precise concentration of the analyte in the original sample.

3.2 Hypothetical Experimental Protocol: Quantification of a 2-Amino-4,6-dichloropyrimidine Derivative in Plasma

This protocol describes a hypothetical scenario where a drug candidate derived from 2-amino-4,6-dichloropyrimidine is quantified in a plasma sample using 2-Amino-4,6-dichloropyrimidine-¹³C₂ as a precursor to synthesize the labeled drug candidate, which then serves as the internal standard.

-

Objective: To determine the concentration of "Drug X" in rat plasma.

-

Internal Standard: ¹³C₂-labeled "Drug X" (synthesized from 2-Amino-4,6-dichloropyrimidine-¹³C₂).

Methodology:

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a stock solution of "Drug X" and the ¹³C₂-labeled internal standard in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of "Drug X" into blank rat plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the ¹³C₂-labeled internal standard solution at a fixed concentration.

-

Perform a protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor a specific precursor-to-product ion transition for "Drug X" and a corresponding transition for the ¹³C₂-labeled internal standard. The precursor ion for the internal standard will be 2 mass units higher than that of "Drug X".

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of "Drug X" to the ¹³C₂-labeled internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of "Drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

3.3 Quantitative Data Summary

The following table summarizes typical quantitative parameters in a SID-MS experiment. The exact values would need to be determined empirically for a specific analyte.

| Parameter | Typical Value/Range | Purpose |

| Isotopic Purity of Internal Standard | > 98% | Ensures minimal interference from unlabeled impurities. |

| Concentration of Internal Standard | 50 ng/mL (fixed) | Provides a stable reference signal for quantification. |

| Calibration Curve Range | 1 - 1000 ng/mL | Defines the concentration range over which the assay is accurate. |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be reliably quantified. |

| Inter- and Intra-day Precision | < 15% | Demonstrates the reproducibility of the assay. |

| Accuracy | 85 - 115% | Shows how close the measured value is to the true value. |

Secondary Application: Tracer for Metabolic and Reaction Pathway Elucidation

2-Amino-4,6-dichloropyrimidine-¹³C₂ can also be used as a starting material to synthesize a labeled compound of interest. This ¹³C-labeled compound can then be introduced into a biological system or a chemical reaction to trace its fate.

4.1 Metabolic Pathway Analysis

By introducing a ¹³C-labeled drug candidate into an in vitro (e.g., liver microsomes) or in vivo (e.g., animal model) system, researchers can identify its metabolites. The metabolites will also contain the ¹³C label, resulting in a characteristic mass shift that allows for their unambiguous identification by mass spectrometry.

4.2 Reaction Mechanism Studies

In synthetic chemistry, using a labeled precursor like 2-Amino-4,6-dichloropyrimidine-¹³C₂ can help elucidate reaction mechanisms by tracking the position of the labeled atoms in the final product and any intermediates.

Visualizations

5.1 Diagram: Stable Isotope Dilution Workflow

Caption: Workflow for quantitative analysis using stable isotope dilution.

5.2 Diagram: Concept of Stable Isotope Labeling and Detection

Caption: Detection of unlabeled analyte and its stable isotope-labeled internal standard.

Conclusion

2-Amino-4,6-dichloropyrimidine-¹³C₂ is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary role as an internal standard enables highly accurate and precise quantification of target analytes by mitigating experimental variability. Furthermore, its use as a labeled precursor in synthesis allows for the tracing of metabolic and chemical pathways. While specific published applications of this exact molecule are sparse, the principles and methodologies outlined in this guide provide a robust framework for its effective use in a research and drug development setting.

References

- 1. goldbio.com [goldbio.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of ¹³C Labeled 2-Aminopyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-aminopyrimidines featuring a carbon-13 (¹³C) isotopic label. The strategic incorporation of a ¹³C stable isotope into the 2-aminopyrimidine (B69317) scaffold—a key pharmacophore in numerous therapeutic agents—offers a powerful, non-radioactive method for elucidating metabolic pathways, quantifying drug candidates, and confirming target engagement. This document details the essential physicochemical characteristics, analytical methodologies, and a key biological application of these labeled compounds.

Physicochemical Properties

The introduction of a ¹³C isotope results in a negligible change to the macroscopic physical and chemical properties of 2-aminopyrimidine. Properties such as melting point, boiling point, solubility, and pKa remain virtually identical to the unlabeled analog. The primary distinction lies in the nuclear properties of the ¹³C atom, which imparts a unique spectroscopic signature detectable by Nuclear Magnetic Resonance (NMR) and an increased mass detectable by Mass Spectrometry (MS).

Table 1: Physicochemical Data of 2-Aminopyrimidine

| Property | Value | Source |

| IUPAC Name | Pyrimidin-2-amine | - |

| Molecular Formula | C₄H₅N₃ | --INVALID-LINK-- |

| Molar Mass (unlabeled) | 95.10 g/mol | --INVALID-LINK-- |

| Molar Mass (¹³C₁-labeled) | Approx. 96.10 g/mol | Calculated |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 125-126 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in water and methanol. | --INVALID-LINK-- |

| Vapor Pressure | 0.24 mmHg | --INVALID-LINK-- |

Table 2: ¹³C NMR Chemical Shift Data for 2-Aminopyrimidine

Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C2 | 162.8 |

| C4/C6 | 158.1 |

| C5 | 93.7 |

(Data derived from similar 2-aminopyrimidine structures reported in literature)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of ¹³C labeled 2-aminopyrimidines.

Synthesis of [2-¹³C]-2-Aminopyrimidine

The most direct method for synthesizing [2-¹³C]-2-aminopyrimidine involves the cyclocondensation of a β-dicarbonyl compound (or equivalent) with ¹³C-labeled guanidine.

Materials:

-

Malondialdehyde or a suitable precursor (e.g., 1,1,3,3-Tetramethoxypropane)

-

[¹³C]Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or other suitable base

-

Ethanol (B145695) (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether or other extraction solvent

Procedure:

-

Preparation of Guanidine Free Base: Dissolve [¹³C]guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the [¹³C]guanidine free base. The sodium chloride byproduct will precipitate and can be removed by filtration.

-

Cyclocondensation Reaction: To the ethanolic solution of [¹³C]guanidine, add the β-dicarbonyl compound (e.g., malondialdehyde, generated in situ from a precursor if necessary).

-

Reflux: Heat the reaction mixture to reflux for a period of 3 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. The [2-¹³C]-2-aminopyrimidine can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for [2-¹³C]-2-aminopyrimidine.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the position and incorporation of the ¹³C label.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the labeled compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to confirm the proton environment.

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Expected Observation: The signal corresponding to the ¹³C-labeled carbon (e.g., C2) will be significantly enhanced in intensity compared to the other carbon signals at natural abundance (1.1%). This provides unambiguous confirmation of the label's position.

-

-

2D NMR (Optional): For complex derivatives, acquire 2D NMR spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity and assignments.

Caption: General workflow for NMR analysis of a ¹³C labeled compound.

2.2.2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and to quantify its isotopic enrichment.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, or coupled with Gas Chromatography (GC) or Liquid Chromatography (LC)).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Acquire the mass spectrum.

-

Expected Observation: The molecular ion peak ([M+H]⁺ or M⁺) will appear at a mass approximately 1.00335 Da higher than the unlabeled compound for each incorporated ¹³C atom. For example, the monoisotopic mass of unlabeled 2-aminopyrimidine is ~95.05 Da, while the ¹³C₁-labeled version will be ~96.05 Da. The relative intensities of the labeled and unlabeled peaks can be used to determine the percentage of isotopic incorporation.

Application in Drug Development: Kinase Inhibition

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors. These inhibitors are crucial in oncology and inflammation research.

Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a fundamental process in cell signaling. In many diseases, kinases become dysregulated, leading to uncontrolled cell proliferation. 2-aminopyrimidine-based inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby blocking the phosphorylation event.

The use of ¹³C labeled 2-aminopyrimidine inhibitors allows researchers to:

-

Trace Metabolism: Follow the metabolic fate of the drug in vitro and in vivo.

-

Quantify Target Engagement: Use MS-based methods to quantify the amount of drug bound to the target kinase.

-

Elucidate Mechanism: Serve as internal standards in competitive binding assays.

Caption: ATP-competitive inhibition of a kinase by a 2-aminopyrimidine-based drug.

2-Amino-4,6-dichloropyrimidine-13C2 CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-dichloropyrimidine-¹³C₂, a labeled variant of a crucial building block in pharmaceutical and agrochemical research. This document compiles essential data, including its Chemical Abstracts Service (CAS) number, chemical structure, and physical and chemical properties. Furthermore, it details an experimental protocol for the synthesis of the unlabeled analogue, which serves as a foundational method for its isotopically labeled counterpart.

Core Compound Information

CAS Number: 1346605-11-5[1]

Chemical Structure:

The structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂ features a pyrimidine (B1678525) ring with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The isotopic labeling is at two of the carbon atoms within the pyrimidine ring.

Molecular Formula: C₂¹³C₂H₃Cl₂N₃[1]

Molecular Weight: 165.98 g/mol [1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the unlabeled 2-Amino-4,6-dichloropyrimidine (B145751) (CAS: 56-05-3), which are expected to be comparable for the ¹³C₂ labeled version.

Table 1: Physical Properties

| Property | Value | Source |

| Melting Point | 219-222 °C | [2][3] |

| Boiling Point | 219-222 °C | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol | [2][4] |

Table 2: Chemical and Safety Information

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | [5] |

| Molecular Weight | 163.99 g/mol | [5] |

| pKa | 0.14 ± 0.10 (Predicted) | [2] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Signal Word | Warning |

Experimental Protocols

Synthesis of 2-Amino-4,6-dichloropyrimidine

The following protocol is adapted from a patented method for the synthesis of the unlabeled 2-Amino-4,6-dichloropyrimidine and provides a robust framework for its production.[6]

Materials:

-

2-amino-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

Procedure:

-

In a 4-neck 1000 mL round-bottom flask equipped with a stirrer, heating mantle, condenser, and an addition funnel, charge 556.8 g (3.63 mol) of phosphorus oxychloride and 131.2 g (1.03 mol) of 2-amino-4,6-dihydroxypyrimidine.[6]

-

Heat the mixture to 55-60 °C.

-

Add N,N-dimethylaniline (229.4 g, 2.10 mol) over 3 hours while maintaining the reaction temperature between 60-70 °C.[6]

-

After the addition is complete, stir the reaction mixture for an additional hour.[6]

-

In a separate reaction vessel equipped with a cooling jacket and a stirrer, place 1.08 L of water.

-

Pump the reaction mixture from the first reactor into the second reaction vessel containing water.

-

The resulting suspension is then cooled to 15-20 °C, filtered, and washed with water.

-

The collected crystals are air-dried to yield the final product.

This process has been reported to yield the product in high purity (99.2% assay) and a yield of 86%.[6]

Visualizations

Chemical Structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂

Caption: Chemical structure of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Synthetic Workflow for 2-Amino-4,6-dichloropyrimidine

Caption: Synthetic workflow for 2-Amino-4,6-dichloropyrimidine.

References

- 1. 2-Amino-4,6-dichloropyrimidine-13C2 | LGC Standards [lgcstandards.com]

- 2. 2-Amino-4,6-dichloropyrimidine CAS#: 56-05-3 [m.chemicalbook.com]

- 3. 2-アミノ-4,6-ジクロロピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

Commercial Availability and Technical Guide for 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available isotopically labeled compound, 2-Amino-4,6-dichloropyrimidine-¹³C₂. This document is intended for researchers, scientists, and drug development professionals who require this compound for their studies, particularly in areas such as drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard in quantitative mass spectrometry.

Commercial Availability

2-Amino-4,6-dichloropyrimidine-¹³C₂ is available for research and experimental use from specialized chemical suppliers. One confirmed supplier is Alfa Chemistry .[1] While a detailed specification sheet is not publicly available through general searches, typical product specifications for isotopically labeled compounds of this nature are provided below. Researchers are advised to contact the supplier directly for a certificate of analysis with precise quantitative data.

Data Presentation: Product Specifications

The following table summarizes the typical quantitative data for 2-Amino-4,6-dichloropyrimidine-¹³C₂. These values are representative and should be confirmed with the supplier's specific batch information.

| Parameter | Typical Value | Notes |

| Chemical Formula | ¹³C₂C₂H₃Cl₂N₃ | Two carbon atoms in the pyrimidine (B1678525) ring are ¹³C. |

| Molecular Weight | ~165.99 g/mol | The exact molecular weight will depend on the isotopic purity. |

| Isotopic Enrichment | ≥ 98% | Refers to the percentage of molecules containing two ¹³C atoms. |

| Chemical Purity | ≥ 98% (by HPLC) | Denotes the percentage of the desired compound relative to impurities. |

| Appearance | Pale cream to white powder | [2] |

| Solubility | Soluble in acetone (B3395972) and toluene; insoluble in water.[3] | Solubility may vary slightly from the unlabeled analog. |

| Storage | Store in a cool, dry place.[3] | Recommended storage at 2-8°C for long-term stability. |

Experimental Protocols

Proposed Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

The synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂ can be adapted from established methods for the unlabeled compound. A common route involves the condensation of a ¹³C-labeled malonic acid derivative with guanidine (B92328), followed by chlorination.

Reaction Scheme:

-

Condensation: Diethyl malonate-¹³C₂ is reacted with guanidine in the presence of a base (e.g., sodium ethoxide) to form 2-amino-4,6-dihydroxypyrimidine-¹³C₂.

-

Chlorination: The resulting dihydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Detailed Methodology:

-

Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine-¹³C₂

-

To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate-¹³C₂.

-

Add guanidine hydrochloride to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine-¹³C₂.

-

-

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

-

Suspend 2-amino-4,6-dihydroxypyrimidine-¹³C₂ in an excess of phosphorus oxychloride (POCl₃).

-

Add an acid scavenger, such as N,N-dimethylaniline, to the mixture.

-

Heat the mixture under reflux for several hours.

-

After completion of the reaction, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-4,6-dichloropyrimidine-¹³C₂.

-

Application as an Internal Standard for LC-MS/MS Analysis

¹³C-labeled compounds are ideal internal standards for quantitative mass spectrometry as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thus effectively compensating for matrix effects.[4][5]

Experimental Workflow:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the unlabeled analyte (2-amino-4,6-dichloropyrimidine) in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the ¹³C-labeled internal standard (2-Amino-4,6-dichloropyrimidine-¹³C₂) in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the biological matrix of interest (e.g., plasma, urine).

-

Add a fixed amount of the internal standard solution to each calibration standard and QC sample.

-

-

Sample Preparation (e.g., Protein Precipitation for Plasma Samples):

-

To an aliquot of the plasma sample (or calibration standard/QC), add the internal standard solution.

-

Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., C18).

-

Use a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Analyte MRM transition: Determine the precursor ion ([M+H]⁺) and a suitable product ion for the unlabeled 2-amino-4,6-dichloropyrimidine.

-

Internal Standard MRM transition: The precursor ion for 2-Amino-4,6-dichloropyrimidine-¹³C₂ will be [M+2+H]⁺. Select a corresponding product ion.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: Proposed synthetic pathway for 2-Amino-4,6-dichloropyrimidine-¹³C₂.

Caption: Experimental workflow for LC-MS/MS analysis using a ¹³C-labeled internal standard.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. 2-Amino-4,6-dichloropyrimidine, 98% | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-4,6-dichloropyrimidine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. researchgate.net [researchgate.net]

- 5. foodriskmanagement.com [foodriskmanagement.com]

An In-depth Technical Guide to Stable Isotope Labeling with Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and pharmaceutical research, enabling the precise tracking and quantification of molecules within complex biological systems. Among the various classes of molecules amenable to isotopic labeling, pyrimidine (B1678525) derivatives are of particular interest due to their central role in nucleic acid synthesis, energy metabolism, and cellular signaling. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into pyrimidine nucleosides and their analogues allows for the detailed investigation of metabolic pathways, the elucidation of drug mechanisms of action, and the discovery of novel therapeutic targets.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling with pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage this powerful technique in their work. The guide covers key aspects of pyrimidine metabolism, different strategies for isotopic labeling, detailed experimental considerations, and data analysis approaches.

Core Concepts in Pyrimidine Metabolism

The ability to effectively use stable isotope-labeled pyrimidines relies on a fundamental understanding of their metabolic pathways. There are two primary pathways for pyrimidine nucleotide biosynthesis: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Synthesis

The de novo pathway builds pyrimidine rings from simple precursors, including bicarbonate, aspartate, and glutamine. This pathway is a key target for therapeutic intervention, particularly in cancer chemotherapy. The sequence of reactions involves the formation of carbamoyl (B1232498) phosphate (B84403) and its subsequent condensation with aspartate to form orotate, which is then converted to uridine (B1682114) monophosphate (UMP). UMP serves as the precursor for other pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP) for DNA synthesis.

Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides that are released during the degradation of DNA and RNA. This pathway is crucial for tissues and cells that have a limited capacity for de novo synthesis. Key enzymes in this pathway include uridine-cytidine kinase and thymidine kinase, which phosphorylate uridine, cytidine, and thymidine to their respective mononucleotides.

Strategies for Stable Isotope Labeling with Pyrimidine Derivatives

Several strategies have been developed for the incorporation of stable isotopes into pyrimidines, each with its own advantages and applications.

Metabolic Labeling in Cell Culture

Metabolic labeling is a powerful approach where cells are cultured in a medium containing a stable isotope-labeled precursor, such as ¹³C-glucose or ¹⁵N-glutamine. These precursors are utilized by the cells in the de novo synthesis pathway, leading to the incorporation of the stable isotopes into newly synthesized pyrimidine nucleotides. This method is particularly useful for studying metabolic flux and the dynamics of nucleic acid synthesis.

Chemical Synthesis of Labeled Pyrimidine Derivatives

For applications requiring site-specific labeling or the use of modified pyrimidine analogues, chemical synthesis is the preferred method. A notable example is the deconstruction-reconstruction strategy for synthesizing isotopically enriched pyrimidines.[1][2] This approach involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by reconstruction of the ring using an isotopically labeled amidine, allowing for the incorporation of ¹³C, ¹⁵N, or deuterium at specific positions.[1]

Pyrimidine-Based Labeling Reagents for Proteomics

Stable isotope-labeled pyrimidine derivatives have also been developed as reagents for quantitative proteomics. One such reagent is [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), which is used for the comparative quantification of proteins by mass spectrometry.[3][4] This reagent specifically labels cysteine residues in peptides, and the mass difference between the light (d₀) and heavy (d₆) forms allows for the relative quantification of proteins from different samples.

Data Presentation

Table 1: Ribonucleotide Pool Sizes and Synthesis Rates in PC-12 Cells

| Nucleotide | Pool Size (pmol/10⁶ cells) | Rate of Synthesis from [³H]uridine (pmol/min per 10⁶ cells) |

| UTP | 235 ± 25 | 12.5 ± 1.5 |

| CTP | 85 ± 10 | 3.2 ± 0.4 |

| UMP | 30 ± 5 | - |

| CMP | 20 ± 4 | - |

| Data adapted from a study on pyrimidine metabolism in rat pheochromocytoma PC-12 cells.[5] |

Table 2: Isotopic Enrichment of Hepatic RNA Nucleosides from a ¹³C-Labeled Diet

| Nucleoside | Isotopic Enrichment (Atom % Excess) - Avian | Isotopic Enrichment (Atom % Excess) - Murine |

| Uridine | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Cytidine | 1.3 ± 0.1 | 0.7 ± 0.1 |

| Adenosine | 0.01 ± 0.005 | 0.1 ± 0.02 |

| Guanosine | 0.01 ± 0.004 | 0.05 ± 0.01 |

| Data highlights the preferential incorporation of dietary pyrimidine nucleosides into hepatic RNA.[6] |

Experimental Protocols

Detailed methodologies are critical for the successful implementation of stable isotope labeling experiments. Below are outlines of key experimental protocols.

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose for Pyrimidine Flux Analysis

-

Cell Culture: Culture mammalian cells in standard medium to the desired confluency.

-

Media Exchange: Replace the standard medium with a glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose.

-

Incubation: Incubate the cells for a specified period to allow for the incorporation of the ¹³C label into downstream metabolites.

-

Metabolite Extraction: Harvest the cells and quench metabolism rapidly, typically with cold methanol. Extract polar metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

Sample Preparation: Dry the polar metabolite extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Mass Spectrometry Analysis: Analyze the samples by MS to determine the mass isotopologue distribution of pyrimidine pathway intermediates and nucleotides.

-

Data Analysis: Use the mass isotopologue distribution data to calculate metabolic fluxes through the de novo pyrimidine synthesis pathway.

Protocol 2: Synthesis of a ¹⁵N-Labeled Pyrimidine via Deconstruction-Reconstruction

-

Deconstruction: Treat the starting pyrimidine with triflic anhydride (B1165640) (Tf₂O) and an aniline (B41778) to form a pyrimidinium salt.

-

Cleavage: Cleave the pyrimidinium salt with a nucleophilic amine, such as pyrrolidine, to generate a vinamidinium salt intermediate.[1]

-

Reconstruction: Cyclize the vinamidinium salt with a ¹⁵N-labeled amidine under basic conditions to form the ¹⁵N-labeled pyrimidine.

-

Purification: Purify the resulting labeled pyrimidine using standard chromatographic techniques.

-

Characterization: Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 3: DMMSP Labeling of Cysteine-Containing Peptides for Quantitative Proteomics

-

Protein Extraction and Digestion: Extract proteins from two different samples (e.g., control and treated) and digest them into peptides using trypsin.

-

Labeling: Label the peptides from the control sample with the "light" [d₀]-DMMSP reagent and the peptides from the treated sample with the "heavy" [d₆]-DMMSP reagent. The reaction is typically carried out in a buffer at a slightly basic pH.

-

Quenching and Mixing: Quench the labeling reaction and mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Mass Spectrometry Analysis: Analyze the mixed peptide sample by MALDI-TOF MS or LC-MS/MS.

-

Data Analysis: Identify the peptide pairs that differ in mass by 6 Da (due to the six deuterium atoms in the heavy reagent). The ratio of the peak intensities of the light and heavy forms of each peptide corresponds to the relative abundance of the protein in the two samples.

Mandatory Visualization

Experimental Workflow for DMMSP-Based Quantitative Proteomics

Conclusion

Stable isotope labeling with pyrimidine derivatives offers a versatile and powerful set of tools for investigating a wide range of biological questions. From tracing metabolic pathways and quantifying nucleic acid dynamics to identifying and quantifying changes in the proteome, the applications of this technology are vast and continue to expand. By carefully selecting the appropriate labeling strategy and experimental conditions, researchers can gain unprecedented insights into the complex roles of pyrimidines in health and disease. This technical guide provides a solid foundation for understanding and implementing these techniques, empowering scientists to advance their research in drug discovery and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4,6-dichloropyrimidine-13C2 molecular weight and formula

An In-depth Technical Guide on 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ Isotope

This guide provides a detailed overview of the molecular properties of 2-Amino-4,6-dichloropyrimidine and its isotopically labeled form, 2-Amino-4,6-dichloropyrimidine-¹³C₂. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Formula and Weight

2-Amino-4,6-dichloropyrimidine is a substituted pyrimidine (B1678525) derivative.[1] Its chemical structure consists of a pyrimidine ring with two chlorine atoms at positions 4 and 6, and an amino group at position 2. The standard compound has the molecular formula C₄H₃Cl₂N₃.[1][2][3][4][5] The molecular weight is approximately 163.99 g/mol .[2][3][4][5]

For isotopic labeling studies, the ¹³C₂ variant is utilized. In this form, two of the four carbon atoms in the pyrimidine ring are replaced with the stable carbon-13 isotope. Carbon-13 is a natural, stable isotope of carbon containing six protons and seven neutrons.[6] The atomic mass of carbon-13 is approximately 13.003354835 Da.[6] This substitution increases the overall molecular weight of the compound.

The molecular formula for the isotopically labeled compound is represented as [¹³C]₂C₂H₃Cl₂N₃. The calculated molecular weight for this labeled variant is approximately 166.00 g/mol , taking into account the higher mass of the two ¹³C atoms.

Data Summary

The quantitative data for both the unlabeled and the ¹³C₂ labeled 2-Amino-4,6-dichloropyrimidine are summarized in the table below for direct comparison.

| Property | 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dichloropyrimidine-¹³C₂ |

| Molecular Formula | C₄H₃Cl₂N₃[1][2][3][4][5] | [¹³C]₂C₂H₃Cl₂N₃ |

| Molecular Weight | ~163.99 g/mol [2][3][4][5] | ~166.00 g/mol |

| Monoisotopic Mass | 162.970403 u | 164.977113 u |

Experimental Protocols

The determination of the molecular weight of these compounds is typically achieved through mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte (either the standard or the ¹³C₂ labeled compound) is prepared in a suitable volatile solvent, such as acetonitrile (B52724) or methanol.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and keep the molecular ion intact.

-

Mass Analysis: The ionized molecules are then passed through a high-resolution mass analyzer, like an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified.

-

Data Analysis: The precise molecular weight is determined from the m/z value of the molecular ion peak. For the ¹³C₂ labeled compound, the molecular ion peak will be shifted to a higher m/z value by approximately 2.0067 Da compared to the unlabeled compound, confirming the successful incorporation of the two ¹³C isotopes.

Logical Relationship Visualization

The following diagram illustrates the relationship between the standard 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ isotopologue through isotopic labeling.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-dichloropyrimidine-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Amino-4,6-dichloropyrimidine-13C2. It also details its application as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, and its use as an internal standard in analytical methodologies.

Compound Identification and Properties

2-Amino-4,6-dichloropyrimidine, isotopically labeled with two Carbon-13 atoms, is a stable, solid organic compound. The isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, providing a distinct mass shift while maintaining identical chemical properties to its unlabeled counterpart.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 56-05-3 (unlabeled) | [1] |

| Molecular Formula | C213C2H3Cl2N3 | |

| Molecular Weight | ~165.99 g/mol (slight variation due to 13C) | |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 219-222 °C | |

| Solubility | Low water solubility | |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Safety and Handling

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

| Category | Recommendations |

| Prevention | - Avoid breathing dust/fume/gas/mist/vapors/spray. - Wash face, hands, and any exposed skin thoroughly after handling. - Do not eat, drink, or smoke when using this product. - Use only outdoors or in a well-ventilated area. - Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. - If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| Storage | - Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | - Dispose of contents/container to an approved waste disposal plant. |

Incompatibility:

-

Strong oxidizing agents

-

Strong acids

Hazardous Decomposition Products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen chloride gas

Application in Kinase Inhibitor Synthesis

2-Amino-4,6-dichloropyrimidine is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including potent kinase inhibitors. The dichloro substitutions at the 4 and 6 positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor Intermediate

The following is a representative protocol for the synthesis of a 2,4-diaminopyrimidine (B92962) derivative, a common scaffold in CDK inhibitors.[2]

Experimental Protocol:

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Substituted aniline (B41778) (e.g., 4-sulfamoylaniline)

-

Xantphos

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

To a microwave vial, add 2-Amino-4,6-dichloropyrimidine, the substituted aniline, Xantphos, Pd2(dba)3, and Cs2CO3.

-

Add DMF as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 110 °C under microwave irradiation.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica (B1680970) gel to yield the desired 2-((4-sulfamoylphenyl)amino)-4-chloropyrimidine derivative.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic strategy for a kinase inhibitor.

Target Signaling Pathway: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are crucial for regulating the cell cycle.[3] Their dysregulation is a hallmark of many cancers.[3] Inhibitors synthesized from 2-Amino-4,6-dichloropyrimidine can target these kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK signaling pathway.

Application as an Internal Standard in LC-MS/MS Analysis

The Carbon-13 labeled this compound is an excellent internal standard for the quantification of the unlabeled analyte or its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[4][5]

General LC-MS/MS Protocol for Pyrimidine Derivatives

The following is a generalized protocol for the quantitative analysis of a pyrimidine-based compound in a biological matrix, such as plasma, using a SIL-IS.

Experimental Protocol:

Materials:

-

Biological matrix (e.g., plasma) containing the analyte

-

This compound (or a derivative) as the internal standard (IS)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of the IS working solution (a known concentration of this compound in a suitable solvent).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Experimental Workflow for LC-MS/MS Quantification:

Caption: Workflow for bioanalytical quantification.

Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for a kinase inhibitor synthesized from 2-Amino-4,6-dichloropyrimidine and for an LC-MS/MS assay using the 13C2-labeled internal standard.

Table 1: Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| CDK2/Cyclin A | 50 |

| CDK4/Cyclin D1 | 120 |

| p38α MAPK | 85 |

| VEGFR2 | 250 |

Table 2: LC-MS/MS Assay Performance

| Parameter | Value |

| Linearity (r2) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

Conclusion

This compound is a valuable research chemical with important applications in drug discovery and bioanalysis. Proper safety precautions are essential for its handling due to its potential hazards. Its utility as a synthetic intermediate for kinase inhibitors and as a stable isotope-labeled internal standard underscores its importance for researchers in the pharmaceutical sciences. This guide provides a foundational understanding to ensure its safe and effective use in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical control of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Given the specialized nature of this isotopically labeled compound, this document combines established methods for the unlabeled analogue with general principles of isotopic analysis to offer robust experimental protocols and data interpretation frameworks.

Synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂

The synthesis of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is predicated on the chlorination of its corresponding dihydroxy precursor. The most direct and feasible synthetic route involves the use of commercially available 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ as the starting material. This ensures the incorporation of the ¹³C isotopes at the desired positions in the pyrimidine (B1678525) ring.

Proposed Synthetic Pathway:

The conversion of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ to 2-Amino-4,6-dichloropyrimidine-¹³C₂ is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Studies of 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a practical guide based on established principles of in vivo metabolic studies using stable isotope-labeled compounds. As of the latest literature review, specific in vivo metabolic studies utilizing 2-Amino-4,6-dichloropyrimidine-¹³C₂ have not been published. Therefore, the metabolic pathways, quantitative data, and specific experimental outcomes described herein are hypothetical and intended to serve as a foundational framework for designing and conducting such studies.

Introduction

2-Amino-4,6-dichloropyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural alerts suggesting potential for diverse biological activities. The use of its stable isotope-labeled isotopologue, 2-Amino-4,6-dichloropyrimidine-¹³C₂, offers a powerful and safe method for elucidating its metabolic fate in living organisms. Stable isotope labeling with ¹³C provides a non-radioactive approach to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites.[1][2][3]

The ¹³C₂ label on the pyrimidine (B1678525) ring provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for unambiguous identification and quantification of the compound and its metabolic products in complex biological matrices.[4] This approach is invaluable for understanding the compound's pharmacokinetic profile, identifying potential metabolic liabilities, and investigating mechanisms of action or toxicity.[3][]

Key Applications:

-

Pharmacokinetic (PK) and ADME Studies: Tracing the time course of the compound and its metabolites in plasma, tissues, and excreta.[1][]

-

Metabolite Identification and Profiling: Unambiguously identifying and structurally characterizing metabolites in various biological samples.

-

Metabolic Pathway Elucidation: Determining the primary biotransformation routes of the parent compound.

-

Covalent Binding Studies: Investigating the potential for formation of reactive metabolites that may bind to macromolecules.[]

Hypothetical Metabolic Pathways

Based on the structure of 2-Amino-4,6-dichloropyrimidine, several metabolic transformations can be postulated. The presence of chloro- and amino-substituents on the pyrimidine ring suggests susceptibility to common phase I and phase II metabolic reactions.

Phase I Reactions (Functionalization):

-

Oxidative Dechlorination: Replacement of one or both chlorine atoms with a hydroxyl group, mediated by cytochrome P450 enzymes.

-

Hydroxylation: Direct hydroxylation of the pyrimidine ring.

-

N-Oxidation: Oxidation of the amino group.

Phase II Reactions (Conjugation):

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid.

-

Sulfation: Conjugation of hydroxylated metabolites with sulfate.

-

Glutathione Conjugation: Displacement of a chlorine atom by glutathione, potentially leading to the formation of mercapturic acid derivatives.

The following diagram illustrates these potential metabolic pathways.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dichloropyrimidine is a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. Isotopic labeling, such as with ¹³C, provides a powerful tool for mechanistic studies, metabolic tracking, and advanced NMR structural analysis. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of 2-Amino-4,6-dichloropyrimidine-¹³C₂, focusing on ¹H and ¹³C NMR techniques. The dual ¹³C labeling introduces homonuclear ¹³C-¹³C coupling, which offers unique insights into the molecular structure.

Predicted NMR Spectral Data

Due to the isotopic labeling at two carbon positions, the ¹³C NMR spectrum of 2-Amino-4,6-dichloropyrimidine-¹³C₂ will exhibit characteristic splitting patterns arising from ¹³C-¹³C coupling. The exact positions of the labels will determine the observed coupling. Assuming labeling at the C4 and C6 positions, a one-bond coupling (¹J(C,C)) would be observed. If the labels are at C2 and C5, a three-bond coupling (³J(C,C)) would be expected. This section provides predicted data for unlabeled and ¹³C₂-labeled 2-Amino-4,6-dichloropyrimidine for comparison.

Table 1: Predicted ¹H NMR Data for 2-Amino-4,6-dichloropyrimidine

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Solvent |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet | DMSO-d₆ |

| H-5 | ~6.5 - 7.5 | Singlet | DMSO-d₆ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine and its ¹³C₂ Isotopologue

| Carbon | Unlabeled Chemical Shift (δ) ppm (Predicted) | ¹³C₂-labeled Chemical Shift (δ) ppm (Predicted) | Predicted ¹J(C,C) Coupling Constant (Hz) |

| C2 | ~163 | ~163 | - |

| C4 | ~160 | ~160 | 50 - 60 |

| C6 | ~160 | ~160 | 50 - 60 |

| C5 | ~100 | ~100 | - |

Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine (B1678525) derivatives. The predicted ¹J(C,C) is an approximation for adjacent carbons in a heteroaromatic ring and would result in doublets for the signals of the labeled carbons.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 10-25 mg of 2-Amino-4,6-dichloropyrimidine-¹³C₂ for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of compounds. Other potential solvents include CDCl₃ or acetone-d₆. Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H NMR Spectrum

-

Spectrometer Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Tune and match the probe for ¹H frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.

-

Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width (SW): 12-16 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent peak or TMS (if added).

-

Integrate the peaks to determine the relative number of protons.

-

Protocol 3: Acquisition of ¹³C{¹H} NMR Spectrum

-

Spectrometer Setup:

-

Tune and match the probe for ¹³C frequency.

-

Maintain the lock and shim from the ¹H setup.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays.

-

Number of Scans (NS): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, even with isotopic enrichment.

-

Spectral Width (SW): 200-250 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale.

-

Visualizations

Caption: Experimental Workflow for NMR Analysis.

Applications of 13C Labeled Compounds in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. The replacement of a ¹²C atom with a non-radioactive, heavy ¹³C isotope in a drug molecule creates a tracer that is chemically identical to the parent drug but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This unique characteristic allows for the precise and accurate tracking of a drug's fate in complex biological systems, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

These application notes provide a comprehensive overview of the key applications of ¹³C labeled compounds in drug metabolism studies, complete with detailed experimental protocols and data presentation guidelines.

Core Principles of ¹³C Isotopic Labeling in Drug Metabolism

The fundamental principle behind using ¹³C labeled compounds is their ability to serve as tracers.[5] When a ¹³C labeled drug is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart.[6] Analytical techniques, primarily LC-MS/MS, can then differentiate between the drug and its metabolites containing the ¹³C label from the endogenous molecules, reducing background noise and improving detection sensitivity.[7] This allows for unambiguous metabolite identification, accurate quantification, and detailed elucidation of metabolic pathways.[8]

Key Applications

The use of ¹³C labeled compounds offers significant advantages in several key areas of drug metabolism research:

-

Metabolite Identification and Structural Elucidation: Co-administration of a 1:1 mixture of a ¹³C labeled drug and its unlabeled version results in a characteristic doublet signal in the mass spectrum for the parent drug and all its metabolites. This "isotope signature" allows for the rapid and confident identification of drug-related compounds in complex biological matrices.[2]

-

Quantitative Bioanalysis: ¹³C labeled versions of a drug or its metabolites are considered the "gold standard" for internal standards in quantitative LC-MS/MS assays.[5][9] Because they co-elute with the analyte and have nearly identical ionization efficiencies, they can effectively compensate for matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[10][11]

-

Pharmacokinetic (PK) Studies: ¹³C labeled drugs can be used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[1] Co-administering the labeled drug intravenously and the unlabeled drug orally (or vice versa) in the same animal allows for the simultaneous determination of absolute bioavailability, reducing inter-animal variability.[6]

-

Metabolic Pathway Elucidation and Flux Analysis: By tracing the incorporation of ¹³C atoms from a labeled drug or substrate into downstream metabolites, researchers can map out metabolic pathways and quantify the rate of metabolic reactions (fluxes).[12] This is particularly valuable for understanding the mechanism of action of a drug and identifying potential off-target effects.

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for interpretation and comparison.

Table 1: Comparative Pharmacokinetic Parameters of a Hypothetical Drug (Drug X) and its ¹³C-Labeled Analog

| Parameter | Drug X (Unlabeled) | [¹³C₆]-Drug X |

| Cmax (ng/mL) | 1520 ± 210 | 1550 ± 230 |

| Tmax (h) | 1.5 ± 0.5 | 1.5 ± 0.5 |

| AUC₀-t (ng·h/mL) | 8760 ± 1150 | 8810 ± 1200 |

| t₁/₂ (h) | 4.2 ± 0.8 | 4.3 ± 0.9 |

| Clearance (mL/min/kg) | 25.5 ± 3.1 | 25.2 ± 3.0 |

| Vd (L/kg) | 9.8 ± 1.2 | 9.7 ± 1.1 |

Data are presented as mean ± standard deviation (n=6). This table illustrates the pharmacokinetic equivalence between the labeled and unlabeled drug, indicating no significant kinetic isotope effect.[6]

Table 2: Quantification of Drug Y Metabolites in Human Liver Microsomes using ¹³C-Labeled Internal Standards

| Metabolite | Concentration (µM) | % of Total Metabolites |

| M1 (Hydroxy-Y) | 2.5 ± 0.3 | 45.5 |

| M2 (N-desmethyl-Y) | 1.8 ± 0.2 | 32.7 |

| M3 (Glucuronide-Y) | 0.9 ± 0.1 | 16.4 |

| M4 (Di-hydroxy-Y) | 0.3 ± 0.05 | 5.4 |

Metabolite concentrations were determined by LC-MS/MS using the corresponding ¹³C-labeled internal standards. Data are presented as mean ± standard deviation of triplicate experiments.

Table 3: Mass Isotopologue Distribution (MID) of a Downstream Metabolite after Incubation with a ¹³C-Labeled Drug

| Mass Isotopologue | Relative Abundance (%) |

| M+0 | 10.2 |

| M+1 | 25.8 |

| M+2 | 40.5 |

| M+3 | 18.3 |

| M+4 | 5.2 |

This table shows the distribution of ¹³C atoms in a key metabolite, providing insights into the metabolic pathway and the extent of label incorporation.

Experimental Protocols

Protocol 1: Identification of Drug Metabolites using ¹³C-Labeling and LC-MS/MS

Objective: To identify the metabolites of a drug in a biological matrix (e.g., liver microsomes, plasma).

Materials:

-

Test drug (unlabeled)

-

¹³C-labeled test drug (e.g., with 3 or more ¹³C atoms to ensure clear mass shift)

-

Biological matrix (e.g., human liver microsomes, plasma)

-

NADPH regenerating system (for in vitro assays)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a 1:1 (mol/mol) mixture of the unlabeled and ¹³C-labeled drug.

-

Incubate this mixture with the biological matrix (e.g., human liver microsomes at 37°C with an NADPH regenerating system).

-

At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile.

-

-

Sample Preparation:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile/water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform a full scan MS analysis to detect all ions.

-

Look for the characteristic doublet peaks separated by the mass difference corresponding to the number of ¹³C labels in the parent drug.

-

Generate an extracted ion chromatogram for both the labeled and unlabeled parent drug to confirm their co-elution.

-

Perform data-dependent MS/MS analysis on the detected doublet ions to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Process the data using metabolite identification software.

-

Identify potential metabolites by searching for the characteristic isotopic doublets at masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent drug and by analyzing the mass shifts of the fragment ions.

-

Protocol 2: In Vivo Pharmacokinetic Study of a ¹³C-Labeled Drug in Rats

Objective: To determine the key pharmacokinetic parameters of a drug after intravenous administration.

Materials:

-

¹³C-labeled drug

-

Sterile vehicle for injection (e.g., saline, PEG400)

-

Male Sprague-Dawley rats (cannulated, if possible for serial blood sampling)

-

Blood collection tubes (e.g., with EDTA)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dose Preparation and Administration:

-

Prepare a sterile solution of the ¹³C-labeled drug in the chosen vehicle at the desired concentration.

-

Administer a single intravenous (IV) bolus dose to the rats via the tail vein or a catheter.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-containing tubes.[13]

-

Process the blood samples to obtain plasma by centrifugation.

-

-

Sample Analysis:

-

Prepare plasma samples for LC-MS/MS analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an appropriate internal standard (ideally a different isotopologue of the drug).

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the ¹³C-labeled drug in each plasma sample.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the ¹³C-labeled drug versus time.

-

Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the concentration-time data.

-

Calculate key pharmacokinetic parameters including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Mandatory Visualizations

Caption: Experimental workflow for metabolite identification using ¹³C-labeling.

Caption: Workflow for an in-vivo pharmacokinetic study using a ¹³C-labeled drug.

Caption: A representative drug metabolism pathway showing Phase I and Phase II reactions.

References

- 1. Noninvasive in vivo 13C-NMR spectroscopy in the rat to study the pharmacokinetics of 13C-labeled xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. currentseparations.com [currentseparations.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study on the Mechanism of Resistance of Pepper Cultivars Against Phytophthora Blight via Transcriptome Analysis [mdpi.com]

- 8. key pharmacokinetic parameters: Topics by Science.gov [science.gov]

- 9. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 11. dctd.cancer.gov [dctd.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂ Derivatization and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of metabolites is crucial for understanding biological processes and for the development of new therapeutics. Carboxylic acids represent a diverse and important class of metabolites involved in numerous metabolic pathways, including energy metabolism, amino acid metabolism, and fatty acid metabolism. However, their analysis by reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency in positive ion mode.

Chemical derivatization is a powerful strategy to overcome these challenges. This application note describes a novel approach for the sensitive and accurate quantification of carboxylic acids using a ¹³C-labeled derivatization reagent, 2-Amino-4,6-dichloropyrimidine-¹³C₂. This method is based on the nucleophilic substitution of the chlorine atoms on the pyrimidine (B1678525) ring by the carboxylate group of the analyte. The introduction of the 2-Amino-4,6-dichloropyrimidine moiety enhances the hydrophobicity of the analytes, improving their retention on reversed-phase columns. Furthermore, the presence of the pyrimidine ring with two nitrogen atoms facilitates robust ionization in positive electrospray ionization (ESI) mode. The use of the stable isotope-labeled reagent (¹³C₂) allows for the generation of an internal standard for each analyte, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The derivatization reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the carboxylate anion of the target metabolite attacks the electron-deficient carbon atom at the 4- or 6-position of the 2-Amino-4,6-dichloropyrimidine-¹³C₂ ring, displacing a chloride ion. A coupling agent is used to activate the carboxylic acid. The resulting derivative is more amenable to reversed-phase LC separation and shows enhanced ionization efficiency in positive ESI-MS. By using a known amount of the ¹³C₂-labeled derivatization reagent, each derivatized analyte will have a corresponding isotopically labeled internal standard, allowing for precise quantification using the isotope dilution method.

Experimental Protocols

1. Materials and Reagents

-

2-Amino-4,6-dichloropyrimidine-¹³C₂ (synthesis required or custom synthesis)

-

2-Amino-4,6-dichloropyrimidine (for unlabeled standard generation, if needed)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-